2-methoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic heterocyclic core fused with a pyrimidine ring. Key structural features include:
Properties
IUPAC Name |
2-methoxy-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-16-7-3-4-8-17(16)14-27-15-25-21-19(23(27)30)13-26-28(21)12-11-24-22(29)18-9-5-6-10-20(18)31-2/h3-10,13,15H,11-12,14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWUXNGNCZQSQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 338.36 g/mol
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.
Antifungal Activity
Recent studies have highlighted the antifungal properties of related pyrazolo derivatives. For instance, compounds with similar structural motifs demonstrated significant activity against Fusarium oxysporum (FOX), with Minimum Inhibitory Concentration (MIC) values ranging from 6 to 30 μg/mL . The presence of methoxy groups in the structure often correlates with enhanced antifungal potency.
Anticancer Potential
The pyrazolo[3,4-d]pyrimidine scaffold has been associated with anticancer activity. Research indicates that derivatives of this scaffold can inhibit cell proliferation in various cancer cell lines. For example, a study reported that certain pyrazolo derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines . The mechanism often involves the inhibition of specific kinases involved in cell cycle regulation.
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Pyrazolo derivatives are known to act as inhibitors of specific kinases, which play crucial roles in signaling pathways related to cell growth and survival.
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, potentially reducing oxidative stress within cells.
Case Studies and Research Findings
- Study on Antifungal Activity :
- Anticancer Efficacy :
-
In Vivo Studies :
- Animal models treated with similar compounds showed a reduction in tumor size compared to control groups, indicating potential for further development as anticancer agents.
Table 1: Biological Activity Summary
Scientific Research Applications
Anti-Cancer Activity
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit promising anti-cancer activity. For instance:
- Mechanism : These compounds often inhibit specific kinases involved in cancer cell proliferation and survival. The presence of the methoxy and benzamide groups may enhance binding affinity to target proteins.
- Case Study : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines showed significant cytotoxic effects against various cancer cell lines (e.g., breast and lung cancer). The compound's structural modifications led to improved selectivity and potency compared to earlier analogs .
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has been investigated:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory responses.
- Case Study : In vitro studies highlighted that similar pyrazolo[3,4-d]pyrimidine derivatives reduced the expression of inflammatory markers in macrophage cultures .
Neuroprotective Effects
Emerging research suggests potential neuroprotective applications:
- Mechanism : The compound may exert protective effects against neurodegeneration by modulating oxidative stress pathways and enhancing neuronal survival.
- Case Study : Animal models of neurodegenerative diseases have shown that pyrazolo[3,4-d]pyrimidine derivatives can improve cognitive function and reduce neuronal loss .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential:
| Property | Description |
|---|---|
| Solubility | Moderate solubility in organic solvents; limited in water |
| Bioavailability | Requires further studies for precise determination |
| Metabolism | Likely metabolized via hepatic pathways; specific enzymes need identification |
| Toxicity | Initial studies indicate low toxicity; further testing necessary |
Comparison with Similar Compounds
Critical Analysis of Structural Modifications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
